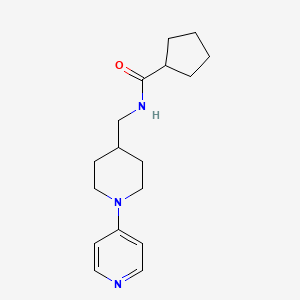

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom . The piperidine and pyridine rings are common structures in many pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Piperidine derivatives can participate in a variety of reactions, including hydrogenation, cyclization, and multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .Scientific Research Applications

Non-Linear Optical Materials

The compound’s derivatives, such as N-(pyridin-4-yl)pyridin-4-amine, have been studied for their potential use in non-linear optics (NLO). These materials are crucial for optical signal processing applications like optical triggering, light frequency transducers, and optical memories. The dense net of hydrogen bonds in these compounds can contribute to their NLO properties .

Pharmacological Applications

Piperidine derivatives play a significant role in the pharmaceutical industry. They are present in over twenty classes of pharmaceuticals, including alkaloids. The compound could be used to synthesize biologically active piperidines, which are key components in drug design .

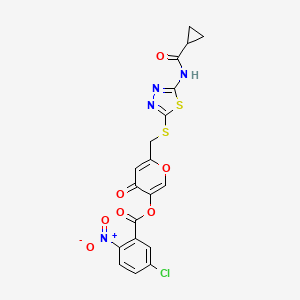

Anti-Tubercular Agents

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally related to the compound, have been designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

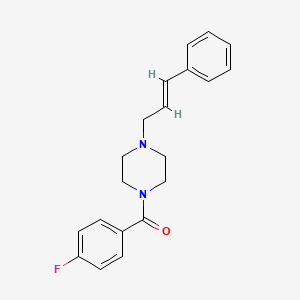

Chemokine Receptor Antagonists

Recent research has involved the design and synthesis of potent C–C chemokine receptor type 3 (CCR3) receptor antagonists. These antagonists are crucial for treating conditions like asthma and allergies, where CCR3 plays a role in inflammatory responses .

Molecular Simulation

The compound’s derivatives have been used in molecular simulation methods to describe the arrangement of intercalated molecules within layered structures like zirconium 4-sulfophenylphosphonate. This application is important for understanding the material’s properties at the molecular level .

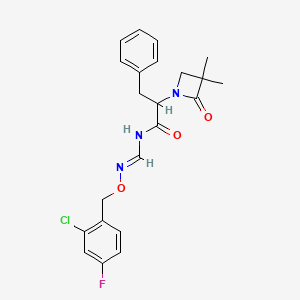

Synthesis of Piperidine Derivatives

The compound can be used as a substrate for the synthesis of various piperidine derivatives. These derivatives are important for the development of fast and cost-effective methods in modern organic chemistry, which is essential for creating new pharmaceuticals .

Optical Signal Processing

Due to its potential NLO properties, the compound could be used in the development of materials for optical signal processing. This includes applications such as modulators, deflectors, and optical memories, which are critical for advanced optical communication technologies .

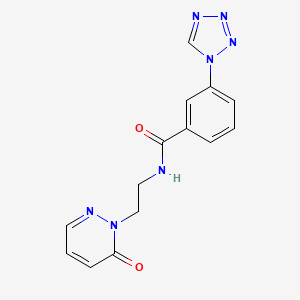

Drug Discovery and Biological Evaluation

The compound’s framework is useful in the discovery and biological evaluation of potential drugs. Its piperidine moiety is a common feature in many pharmaceuticals, and its manipulation can lead to the discovery of new therapeutic agents .

Mechanism of Action

Target of Action

The compound, N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}cyclopentanecarboxamide, is a derivative of piperidine . Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant effects . .

Mode of Action

Piperidine derivatives, which this compound is a part of, have been found to interact with various targets in the body, leading to a range of biological effects

Biochemical Pathways

Piperidine derivatives have been found to interact with various biochemical pathways in the body, leading to a range of biological effects

Result of Action

Piperidine derivatives have been found to have a range of biological effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c21-17(15-3-1-2-4-15)19-13-14-7-11-20(12-8-14)16-5-9-18-10-6-16/h5-6,9-10,14-15H,1-4,7-8,11-13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXUILJUVKZVLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-{[2-(methylsulfanyl)pyridin-4-yl]formamido}acetate](/img/structure/B2914003.png)

![5,6-Dihydro-2H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3(8H)-one](/img/structure/B2914008.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2914009.png)

![N-(4-chlorophenyl)-2-(7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2914011.png)

![4-((4-chlorobenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2914012.png)

![1-(4-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2914015.png)

![3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2914017.png)